molecular formula C16H19BO3 B6323671 2-(5-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-67-8

2-(5-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6323671
CAS No.: 2096997-67-8
M. Wt: 270.1 g/mol
InChI Key: UTKIWLCRFDHLFX-UHFFFAOYSA-N
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Description

2-(5-Methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that features a naphthalene ring substituted with a methoxy group and a boron-containing dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 5-methoxynaphthalene with a boron-containing reagent under specific conditions. One common method is the reaction of 5-methoxynaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The naphthalene ring can be reduced to form a dihydronaphthalene derivative.

    Substitution: The boron-containing dioxaborinane ring can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate or cesium carbonate.

Major Products

    Oxidation: Formation of 5-methoxy-1-naphthaldehyde or 5-methoxy-1-naphthoic acid.

    Reduction: Formation of 5-methoxy-1,2-dihydronaphthalene.

    Substitution: Formation of various aryl or vinyl-substituted n

Properties

IUPAC Name

2-(5-methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)14-8-4-7-13-12(14)6-5-9-15(13)18-3/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKIWLCRFDHLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C3C=CC=C(C3=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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